4-(3,3-Difluoroazetidin-1-yl)cyclohexane-1-carboxylic acid
Overview
Description
4-(3,3-Difluoroazetidin-1-yl)cyclohexane-1-carboxylic acid is a fluorinated organic compound characterized by its unique structural features, including a cyclohexane ring and a difluoroazetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,3-Difluoroazetidin-1-yl)cyclohexane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the difluoroazetidine core This can be achieved through the fluorination of azetidine derivatives using appropriate fluorinating agents such as Selectfluor or DAST (diethylaminosulfur trifluoride)
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-(3,3-Difluoroazetidin-1-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: Reduction reactions can be performed on the difluoroazetidine ring to produce different fluorinated intermediates.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as KMnO₄ (potassium permanganate) or CrO₃ (chromium trioxide) in acidic conditions.
Reduction: Reagents like LiAlH₄ (lithium aluminium hydride) or NaBH₄ (sodium borohydride).
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed:
Oxidation: Esters, amides, and other carboxylic acid derivatives.
Reduction: Fluorinated alcohols or amines.
Substitution: Various fluorinated organic compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex fluorinated molecules, which are valuable in pharmaceuticals and agrochemicals.
Biology: The fluorinated nature of the compound makes it useful in biological studies, particularly in the design of fluorescent probes and imaging agents.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as fluorinated polymers and coatings, which offer superior chemical resistance and durability.
Mechanism of Action
The mechanism by which 4-(3,3-Difluoroazetidin-1-yl)cyclohexane-1-carboxylic acid exerts its effects depends on its specific application. For instance, in drug development, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms can enhance the binding affinity and selectivity of the compound towards its targets.
Comparison with Similar Compounds
4-(3,3-Difluoroazetidin-1-yl)benzoic acid
4-(3,3-Difluoroazetidin-1-yl)butanoic acid
4-(3,3-Difluoroazetidin-1-yl)phenylacetic acid
Uniqueness: 4-(3,3-Difluoroazetidin-1-yl)cyclohexane-1-carboxylic acid stands out due to its cyclohexane ring, which provides a different structural framework compared to its benzene-based analogs. This structural difference can lead to variations in chemical reactivity, biological activity, and physical properties.
Properties
IUPAC Name |
4-(3,3-difluoroazetidin-1-yl)cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO2/c11-10(12)5-13(6-10)8-3-1-7(2-4-8)9(14)15/h7-8H,1-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVNGHJHNOBAPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)N2CC(C2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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